5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine
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Overview
Description
5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-fluoroethoxy)benzylamine with 4-nitrobenzyl chloride to form an intermediate, which is then reduced to the corresponding amine. This intermediate is further reacted with 6-(phenylmethoxymethyl)pyrimidine-2,4-diamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: Research focuses on its interactions with specific molecular targets, such as enzymes and receptors.
Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of diseases.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its neuroprotective and anti-inflammatory effects . The compound may inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers such as cleaved caspase-3.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds are also studied for their antitumor activities and CDK6 inhibitory properties.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties.
Uniqueness
5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine is unique due to its specific structural features, such as the fluoroethoxy group and the phenylmethoxymethyl substitution. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C27H28FN5O2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-[[4-(2-fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H28FN5O2/c28-14-15-35-23-12-6-19(7-13-23)16-31-22-10-8-21(9-11-22)25-24(32-27(30)33-26(25)29)18-34-17-20-4-2-1-3-5-20/h1-13,31H,14-18H2,(H4,29,30,32,33) |
InChI Key |
NHKPNCWGZDAUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF |
Origin of Product |
United States |
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